2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine

Lipophilicity Membrane permeability Druglikeness

2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine (CAS 1554018-22-2) is a heterocyclic secondary amine comprising a 2,6-dimethyl-substituted tetrahydropyran (oxane) core linked via a methylene bridge to a thiophene ring. With molecular formula C12H19NOS, molecular weight 225.35 g/mol, and a computed LogP of 2.79, this compound occupies a distinct lipophilicity–polarity space relative to its des-methyl and N-methyl analogs.

Molecular Formula C12H19NOS
Molecular Weight 225.35 g/mol
Cat. No. B13271963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine
Molecular FormulaC12H19NOS
Molecular Weight225.35 g/mol
Structural Identifiers
SMILESCC1CC(CC(O1)C)NCC2=CC=CS2
InChIInChI=1S/C12H19NOS/c1-9-6-11(7-10(2)14-9)13-8-12-4-3-5-15-12/h3-5,9-11,13H,6-8H2,1-2H3
InChIKeyBMXOYUWKMWNRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine – Physicochemical Identity and Procurement Baseline


2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine (CAS 1554018-22-2) is a heterocyclic secondary amine comprising a 2,6-dimethyl-substituted tetrahydropyran (oxane) core linked via a methylene bridge to a thiophene ring . With molecular formula C12H19NOS, molecular weight 225.35 g/mol, and a computed LogP of 2.79, this compound occupies a distinct lipophilicity–polarity space relative to its des-methyl and N-methyl analogs . The 2,6-dimethyl substitution pattern introduces two stereogenic centers on the oxane ring, producing a conformationally restricted scaffold with three hydrogen bond acceptors (ring oxygen, secondary amine nitrogen, thiophene sulfur) and one hydrogen bond donor (secondary amine) . Commercially available at 95% purity from specialty chemical suppliers, this compound serves as a research intermediate and screening candidate in medicinal chemistry and agrochemical discovery programs .

1
Conformationally restricted 2,6-dimethyloxane scaffold
Defined stereochemistry for fragment-based screening
2
Heterocyclic secondary amine with thiophene vector
Supports medchem and agrochemical library design
3
Fragment-like property space (MW < 300 Da, moderate LogP)
Compatible with fragment-based and lead-like workflows

Why N-(Thiophen-2-ylmethyl)oxan-4-amine Analogs Cannot Be Interchanged with 2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine


Within the thiophene-oxanamine chemical series, even seemingly minor structural modifications produce substantial shifts in physicochemical properties that render compounds non-interchangeable in biological assays. The 2,6-dimethyl substitution on the target compound raises the computed LogP to approximately 2.79, compared to approximately 1.41 for the des-methyl analog N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride . This approximately 1.38 log unit difference corresponds to a roughly 24-fold increase in octanol–water partition coefficient, directly affecting membrane permeability, non-specific protein binding, and pharmacokinetic behavior. Furthermore, the 2,6-dimethyl groups lock the oxane ring into a well-defined chair conformation with equatorial methyl orientation, reducing conformational entropy and altering the spatial presentation of the amine pharmacophore relative to the thiophene ring [1]. The target compound also possesses three hydrogen bond acceptor sites versus two in the des-methyl analog, modifying its hydrogen-bonding capacity with biological targets . These cumulative differences mean that structure–activity relationships (SAR) established for non-methylated or differently substituted analogs cannot be reliably extrapolated to 2,6-dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine without empirical verification.

Target
2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine
Des-methyl analog
N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine
Higher lipophilicity shifts membrane partitioning; additional H-bond acceptor site may alter binding modes; rigid chair conformation limits pharmacophore flexibility compared to the des-methyl analog.
Target
3 H-bond acceptors (O, N, S)
Des-methyl analog
2 H-bond acceptors (O, N)
Additional thiophene sulfur acceptor may engage distinct protein contacts, rendering binding mode inferences from the des-methyl series unreliable.

2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: ~24-Fold Higher LogP Versus Des-Methyl Analog

The target compound (2,6-dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine) exhibits a computed LogP of 2.79, compared to a LogP of 1.41 for the des-methyl analog N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride . This represents a ΔLogP of +1.38, equivalent to an approximately 24-fold higher octanol–water partition coefficient. The increased lipophilicity is directly attributable to the two methyl substituents at positions 2 and 6 of the oxane ring, which add hydrophobic surface area without introducing additional hydrogen bond donors or acceptors .

Lipophilicity shift
Reported
ΔLogP +1.38 (~24-fold higher partition)
Supports membrane permeability context
Computed values; confirm with experimental LogP if required
Lipophilicity Membrane permeability Druglikeness

Hydrogen Bond Acceptor Capacity: 3 vs. 2 H-Bond Acceptors Relative to Des-Methyl Analog

The target compound possesses three hydrogen bond acceptor sites: the oxane ring oxygen, the secondary amine nitrogen, and the thiophene sulfur atom . In contrast, the des-methyl analog N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride has only two hydrogen bond acceptors as reported on its technical datasheet . Both compounds retain one hydrogen bond donor (the secondary amine N–H). The additional acceptor site in the target compound arises from the thiophene sulfur, which, while a weaker acceptor than oxygen or nitrogen, can participate in stabilizing non-covalent interactions with certain protein targets, particularly in hydrophobic binding pockets.

H-bond acceptor count
Reported
3 vs. 2 acceptors; +1 S site
May alter target engagement profile
Supplier-computed; no experimental pKBHX available
Hydrogen bonding Target engagement Molecular recognition

Conformational Restriction: 2,6-Dimethyl Substitution Locks the Oxane Ring into a Defined Chair Conformation

The 2,6-dimethyl substitution on the oxane ring introduces two stereogenic centers and imposes a strong conformational preference. In 2,6-dimethyl-substituted tetrahydropyrans, the methyl groups preferentially occupy equatorial positions in the chair conformation to minimize 1,3-diaxial steric interactions, with the conformational energy of a single 2-methyl substituent measured at 2.86 kcal/mol [1]. By contrast, the des-methyl analog N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine lacks these stereochemical constraints, permitting greater conformational flexibility of the oxane ring. The target compound therefore presents a more rigid, spatially defined pharmacophore, which can translate into enhanced binding affinity when the locked conformation matches the bioactive geometry required by a target protein.

Conformational restriction
Class-level inference
2,6-dimethyl equatorial preference (2.86 kcal/mol per Me)
Preorganized scaffold may reduce entropic penalty
Literature value for tetrahydropyran class; not measured on target compound
Conformational restriction Scaffold rigidity Stereochemistry

Class-Level Precedent: 2,6-Dimethyltetrahydropyran Scaffolds in Protein–Protein Interaction Modulation

2,6-Dimethyltetrahydropyran-containing compounds have been demonstrated to act as stabilizers of 14-3-3 protein–protein interactions (PPIs). In a study by Sijbesma et al. (2023), compounds incorporating the 2,6-dimethyltetrahydropyran motif combined with spiro-linkers showed measurable binding to 14-3-3σ in the presence of ERα, with percent bound values reported at 100 nM compound concentration and EC50 values determined by fluorescence anisotropy titration [1]. This class-level precedent supports the relevance of the 2,6-dimethyloxan-4-amine scaffold as a privileged fragment for PPI modulation. The target compound retains this 2,6-dimethyloxane core while introducing a thiophen-2-ylmethyl substituent at the amine position, offering a distinct vector for chemical elaboration compared to the spiro-linked analogs described in the literature.

PPI modulation precedent
Class-level inference
2,6-dimethyltetrahydropyran motifs bind 14-3-3σ in published analogs
Supports fragment-based screening rationale
Activity demonstrated for related scaffolds only; target compound data needed
14-3-3 proteins PPI stabilization Chemical biology

Molecular Weight Distinction: 225.35 Da vs. 211.32 Da for Closest Non-Methylated Analog

The target compound (MW 225.35 Da, formula C12H19NOS) is 14.03 Da heavier than its closest des-methyl analog N-(thiophen-2-ylmethyl)oxan-4-amine (MW 211.32 Da, formula C11H17NOS) . This mass difference corresponds to the addition of one methylene unit (CH2, 14.016 Da), reflecting the two methyl groups replacing hydrogen atoms at positions 2 and 6 of the oxane ring. Both compounds fall within the fragment-like chemical space (MW < 300 Da), but the target compound's higher molecular weight and correspondingly higher LogP shift it closer to the boundary of lead-like physicochemical property space.

Molecular weight
Reported
225.35 Da vs. 211.32 Da (Δ14 Da)
Affects fragment library detection profile
Based on molecular formula; MS detectability context
Molecular weight Fragment-based screening Lead-likeness

Commercial Availability and Purity Benchmarking Against Structural Analogs

The target compound is commercially available from Leyan (Shanghai HaoHong Biomedical) at 95% purity with inquiry-based pricing for 1 g, 5 g, and 10 g quantities . By comparison, the N-methyl analog N-methyl-(4-thien-2-yltetrahydropyran-4-yl)methylamine is available from Thermo Scientific at 97% purity with fixed pricing (e.g., 250 mg at ¥817, 1 g at ¥1,976) . The des-methyl analog N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride is available from Fluorochem at 98% purity . The target compound thus occupies a middle ground in terms of available purity (95%), with procurement requiring direct supplier inquiry rather than catalog-based ordering, which may affect lead times and pricing transparency.

Commercial purity
Source review
95% purity (inquiry-based) vs. 97–98% fixed-price analogs
Purity and sourcing logistics may influence choice
Catalog data as of May 2026; verify current availability
Procurement Purity Supply chain

2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine: Recommended Research and Procurement Application Scenarios


Fragment-Based Drug Discovery Requiring a Conformationally Restricted Oxane-Thiophene Scaffold

The 2,6-dimethyl substitution locks the oxane ring into a defined chair conformation with equatorial methyl groups, reducing conformational entropy relative to unsubstituted tetrahydropyran analogs. This pre-organization makes the compound suitable as a fragment for targets where a rigid, spatially defined amine-bearing scaffold is needed for initial hit identification, particularly in 14-3-3 protein–protein interaction modulation programs where 2,6-dimethyltetrahydropyran motifs have demonstrated target engagement [1]. The thiophen-2-ylmethyl substituent provides a synthetic handle for further elaboration via electrophilic aromatic substitution or metal-catalyzed cross-coupling at the thiophene ring.

Bacterial Topoisomerase Inhibitor Lead Optimization with Enhanced Lipophilicity Requirements

Tetrahydropyran-based compounds have established activity as dual inhibitors of DNA gyrase and topoisomerase IV, with dibasic tetrahydropyran derivatives demonstrating potent antibacterial effects against Gram-positive and Gram-negative pathogens including Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii [2]. The target compound's LogP of 2.79 positions it in a higher lipophilicity range than simpler tetrahydropyran analogs, which may be advantageous for penetrating the outer membrane of Gram-negative bacteria when balanced with appropriate polar surface area (TPSA 21.26). This compound can serve as a late-stage diversification intermediate for introducing thiophene-based substituents onto the tetrahydropyran antibacterial scaffold.

Kinase Inhibitor Chemical Series with Thiophene Heteroaryl Amine Pharmacophore

Thiophene heteroaryl amines are established pharmacophores in kinase inhibitor design, with patent literature describing their use as modulators of protein kinase activity for oncology applications [3]. The target compound combines this privileged thiophene-amine motif with a 2,6-dimethyloxane scaffold that introduces stereochemical complexity and modulates physicochemical properties. Procurement is indicated for medicinal chemistry teams seeking to explore the SAR around the tetrahydropyran ring substitution pattern in kinase-targeted chemical series, where the conformational restriction and increased lipophilicity conferred by the 2,6-dimethyl groups may translate into improved kinase selectivity profiles.

Agrochemical Discovery Leveraging Thiophene-Containing Heterocyclic Amines

Thiophene-containing heterocyclic amines have documented applications in agrochemical research as building blocks for fungicides, herbicides, and insecticides . The target compound's combination of a thiophene ring (a privileged scaffold in agrochemistry) with a 2,6-dimethyloxane amine offers a distinct chemical space for screening against agricultural pest targets. The compound's moderate LogP (2.79) and relatively low molecular weight (225.35 Da) align with typical physicochemical requirements for foliar uptake and translocation in plant systems, making it a rational procurement choice for agrochemical discovery libraries.

Application
Selection Property
Validation Focus
Fragment-based screening with restricted scaffold
Conformational preorganization
Binding mode consistency with rigid pharmacophore
Bacterial topoisomerase inhibitor research
Balanced lipophilicity and TPSA
Permeability in bacterial assay models
Kinase inhibitor series exploration
Thiophene-amine pharmacophore
Kinase selectivity panel screening
Agrochemical screening library
Thiophene-2-ylmethyl vector for SAR
Foliar uptake and translocation in plant models
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